molecular formula C17H16FNO4 B11064142 Methyl 2-(4-fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Methyl 2-(4-fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B11064142
M. Wt: 317.31 g/mol
InChI Key: MCRCTTSYWIYMIR-UHFFFAOYSA-N
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Description

METHYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced into the molecule. Reagents such as fluorobenzene and catalysts like palladium may be used.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

METHYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL (E)-3-(4-FLUOROPHENYL)ACRYLATE: This compound shares the fluorophenyl group but has a simpler structure.

    4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[(METHANESULFONYL)METHYLAMINO]PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER: Another compound with a fluorophenyl group and a different tricyclic structure.

Uniqueness

METHYL 3-[(4-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C17H16FNO4/c1-22-16(21)13-12-6-7-17(23-12)9-19(15(20)14(13)17)8-10-2-4-11(18)5-3-10/h2-7,12-14H,8-9H2,1H3

InChI Key

MCRCTTSYWIYMIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C=CC3(C1C(=O)N(C3)CC4=CC=C(C=C4)F)O2

Origin of Product

United States

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